molecular formula C14H11N3O2S B11328064 N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide

N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide

Cat. No.: B11328064
M. Wt: 285.32 g/mol
InChI Key: KGSPJRJZEPRQRI-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 3-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide stands out due to its unique methoxy group, which may enhance its solubility and reactivity compared to other benzothiadiazole derivatives.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C14H11N3O2S/c1-19-11-4-2-3-9(7-11)14(18)15-10-5-6-12-13(8-10)17-20-16-12/h2-8H,1H3,(H,15,18)

InChI Key

KGSPJRJZEPRQRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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